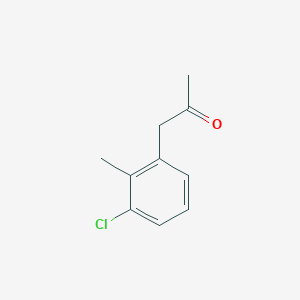![molecular formula C12H10ClN3O3 B13330625 6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid CAS No. 2227206-04-2](/img/structure/B13330625.png)
6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[34]oct-5-ene-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The chloropyridine is then subjected to a series of reactions, including cyclization and spirocyclization, to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: A compound with similar structural features but different functional groups.
(6-Chloropyridin-3-yl)methyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another related compound with a different core structure.
Uniqueness
6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
2227206-04-2 |
|---|---|
Molecular Formula |
C12H10ClN3O3 |
Molecular Weight |
279.68 g/mol |
IUPAC Name |
6-(6-chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O3/c13-8-2-1-6(5-14-8)9-15-11(19)12(16-9)3-7(4-12)10(17)18/h1-2,5,7H,3-4H2,(H,17,18)(H,15,16,19) |
InChI Key |
LUFXLIOHTFMWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12C(=O)NC(=N2)C3=CN=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[cis-6-(Trifluoromethyl)morpholin-2-YL]methanol](/img/structure/B13330546.png)
![tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13330553.png)

![Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13330564.png)
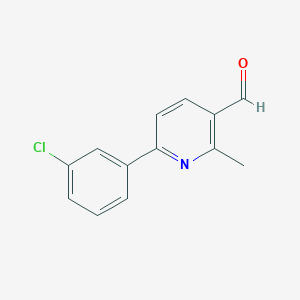
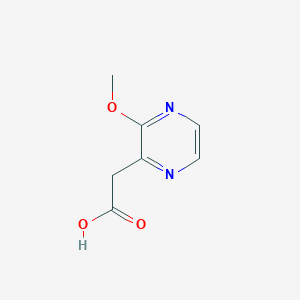
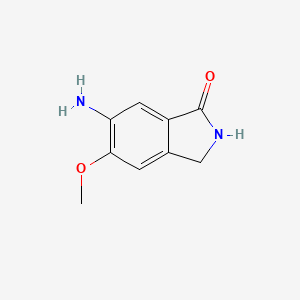
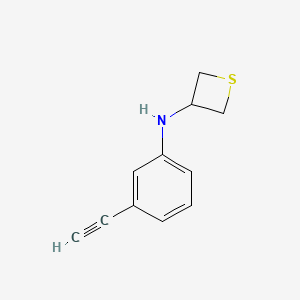

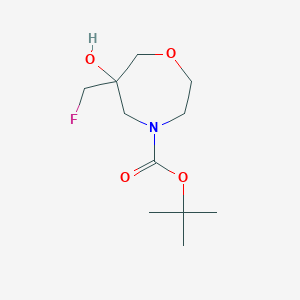

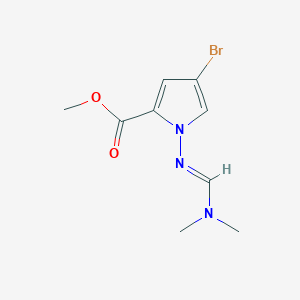
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)
